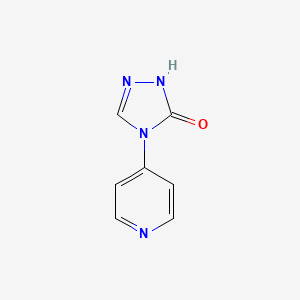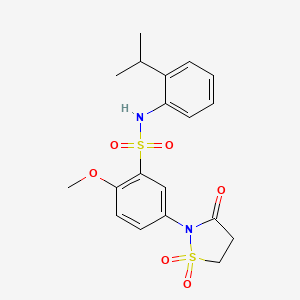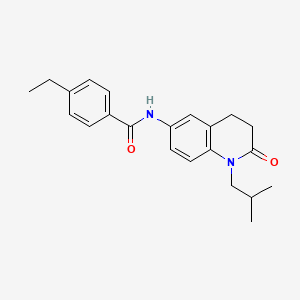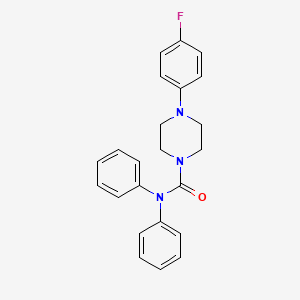![molecular formula C20H18N4O2 B2702050 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide CAS No. 1207034-59-0](/img/structure/B2702050.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide” is a complex organic molecule that contains several functional groups and structural motifs, including a benzimidazole ring and a quinoline ring . These structural motifs are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole and quinoline rings. The benzimidazole ring is a fused ring system consisting of a benzene ring and an imidazole ring . The quinoline ring is a heterocyclic aromatic organic compound with a bicyclic structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The benzimidazole and quinoline rings in the compound could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole and quinoline rings could contribute to its aromaticity and potentially its solubility and stability .科学的研究の応用
Catalysis and Synthesis
The synthesis of complex molecules often requires catalysts that can facilitate or enable specific reactions. For instance, the preparation of pincer-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction highlights an application in catalysis. This synthesis route involves several steps, including the creation of benzoyl acetamide derivatives and their subsequent cyclization, bromination, and hydrogenation processes to achieve the desired catalyst structures (Facchetti et al., 2016).
Antimicrobial Activity
Another significant area of application is the synthesis of novel compounds for antimicrobial purposes. For example, the creation of 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing the quinoline ring and evaluating their antimicrobial activity represent a crucial step in developing new antimicrobial agents. These compounds were synthesized starting from 8-hydroxyquinoline and ethyl 2-chloroacetate, leading to the discovery of molecules with promising antimicrobial properties (Yurttaş et al., 2020).
Fluorescent Chemosensors
In the field of sensors, the compound has been utilized in the design and synthesis of fluorescent chemosensors for detecting specific ions or molecules in aqueous solutions. A study involving the synthesis of a fluorescent chemosensor based on an 8-hydroxyquinoline derivative for cyanide detection in 100% aqueous solution demonstrates the utility of such compounds in environmental and biological monitoring (Guo et al., 2013).
Molecular Structure and Coordination
The exploration of molecular structures and their coordination properties is another research avenue. For example, the study of different spatial orientations of amide derivatives on anion coordination reveals how molecular geometry can influence the self-assembly and structural properties of the compounds, which is critical for materials science and crystal engineering (Kalita & Baruah, 2010).
作用機序
将来の方向性
特性
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2-quinolin-8-yloxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(13-24-14-23-16-7-1-2-8-17(16)24)21-11-12-26-18-9-3-5-15-6-4-10-22-20(15)18/h1-10,14H,11-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFHUGAFWPLVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2701967.png)


![4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701974.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2701979.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2701980.png)





![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-methoxybenzyl)propanamide](/img/structure/B2701988.png)
![N-(3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline](/img/structure/B2701989.png)
